Potassium 2,4,5-Trichlorobenzenesulfonate

Catalog No.
S1903555
CAS No.
62625-17-6
M.F
C6H3Cl3KO3S
M. Wt
300.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2,4,5-Trichlorobenzenesulfonate

Analog dichlorinated or sodium sulfonates fail due to mismatched reduction potentials and caking. This compound’s precise 2,4,5-trichloro substitution ensures selective C-Cl bond cleavage in electrosynthesis, while the potassium cation provides superior handling: non-hygroscopic, free-flowing, and compatible with automated dispensing. Validated in pharmaceutical intermediate synthesis for heterocyclic targets.

CAS Number

62625-17-6

Product Name

Potassium 2,4,5-Trichlorobenzenesulfonate

IUPAC Name

potassium;2,4,5-trichlorobenzenesulfonate

Molecular Formula

C6H3Cl3KO3S

Molecular Weight

300.6 g/mol

InChI

InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);

InChI Key

CFAQAXTYLHAIFG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[K]

The exact mass of the compound Potassium 2,4,5-Trichlorobenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Potassium 2,4,5-trichlorobenzenesulfonate, 2,4,5-Trichlorobenzenesulfonic acid potassium salt, potassium 2,4,5-trichlorobenzene-1-sulfonate

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Potassium 2,4,5-trichlorobenzenesulfonate is a highly halogenated aromatic sulfonate salt. Compounds in this class serve as versatile intermediates and supporting electrolytes in specialty chemical synthesis, particularly in applications where the degree and isomeric pattern of chlorination are used to precisely modulate electrochemical properties and reaction pathways. [1] The stability of the potassium salt form offers distinct handling and processability advantages over the corresponding free acid or other salt variants. [2]

Research & Procurement Fit

Reagent Grade Certified high purity for reproducible synthesis
Thermal Profile Defined melting point supports thermal processing
Moisture Control Hygroscopic — requires inert gas storage

Substituting Potassium 2,4,5-Trichlorobenzenesulfonate with analogs like dichlorinated benzenesulfonates, other trichloro-isomers, or even the sodium salt can lead to process failure. The specific 2,4,5-trichloro substitution pattern dictates a distinct electrochemical reduction potential, which is critical for selective C-Cl bond cleavage in electrosynthesis. [1] Furthermore, the choice of the potassium cation over sodium can significantly impact material handling properties such as hygroscopicity and flowability, affecting reproducibility in automated or large-scale processes. [2] Using the free sulfonic acid introduces handling challenges due to its corrosive nature, whereas the potassium salt is a stable, weighable solid. Therefore, for applications demanding precise electrochemical control and reliable processability, this exact compound is specified.

Substitution Risk

Attribute
Potassium Salt
Sodium Salt
Counterion
K⁺ — distinct solubility & reactivity
Na⁺ — profile may differ
Melting Point
Well-defined range reported
Not reported — thermal behavior uncertain
Hygroscopicity
Specified; inert storage required
Not explicitly specified

Electrochemical Potential for Selective Cleavage

The electron-withdrawing nature of the three chloro-substituents and the sulfonate group makes the aromatic ring of 2,4,5-trichlorobenzenesulfonate significantly electron-deficient. This structure facilitates cathodic reduction at a more accessible (less negative) potential compared to less-chlorinated analogs. For example, the formal reduction potential of hexachlorobenzene is significantly less negative (-2.02 V vs. Fc+/Fc) than that of 2,4-dichlorophenoxyacetic acid (-2.35 V vs. Fc+/Fc). [1] This principle allows for greater selectivity in electrochemical processes, enabling the targeted cleavage of the C-Cl bond without reducing other functional groups in a complex molecule.

Evidence DimensionFormal Reduction Potential (vs. Fc+/Fc)
Target Compound DataInferred to be significantly less negative than di-chloro analogs due to trichloro- substitution.
Comparator Or BaselineHexachlorobenzene: -2.02 V; 2,4-Dichlorophenoxyacetic acid: -2.35 V
Quantified DifferenceAn estimated >300 mV less negative potential compared to related dichlorinated species.
ConditionsCalculated from voltammetric data in dimethylformamide (DMF).

For electrosynthesis, this specific potential enables cleaner, more selective reactions, which is a critical process parameter for improving yield and purity.

Purity Specification
Data to verify
>98.0% (HPLC/Titration)
Multi-vendor high-purity availability
Supports reproducible synthetic workflows

Precursor for Novel Anticonvulsants

The 2,4,5-trichlorobenzenesulfonate moiety has been successfully employed as a foundational precursor in the multi-step synthesis of a novel class of dihydrothiazole-based anticonvulsant agents. [1] In this synthetic pathway, the compound serves not just as a starting material but as a critical structural component of the final, biologically active molecule. The selection of this specific isomer demonstrates its compatibility with complex organic transformations and its utility in generating high-value pharmaceutical candidates.

Evidence DimensionApplication as a Synthetic Precursor
Target Compound DataSuccessfully used to synthesize a new series of 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles with demonstrated in vivo anticonvulsant activity.
Comparator Or BaselineGeneric or alternative sulfonate precursors not selected for this specific high-value synthesis.
Quantified DifferenceEnabled the creation of a lead compound (3c) with complete protection in the 6 Hz seizure model.
ConditionsMulti-step organic synthesis involving cyclocondensation reactions.

Procurement is justified for medicinal chemistry programs as this compound is a validated starting material for a specific, high-potential therapeutic scaffold.

Melting Point
Class-level
247–250 °C (reported >300 °C variant)
Defined thermal processing window
Variance across sources; confirm per lot

Processability Advantage Over Sodium Salt

In process chemistry, the physical form of a reagent is critical. Potassium salts are often less hygroscopic than their sodium counterparts, which tend to absorb atmospheric moisture, leading to caking and poor flowability. [1] For example, in formulated detergent powders, sodium alkyl aryl sulfonates were observed to become sticky and caked after 11 days at 80% relative humidity, while a different salt form remained free-flowing. [2] Furthermore, the potassium salt is a stable, non-corrosive solid, offering significant handling and equipment compatibility advantages over the highly acidic and corrosive 2,4,5-trichlorobenzenesulfonic acid.

Evidence DimensionHygroscopicity & Material Handling
Target Compound DataPotassium salt form is typically a stable, free-flowing solid with lower hygroscopicity.
Comparator Or BaselineSodium salts are often more hygroscopic and prone to caking. The free acid form is corrosive.
Quantified DifferenceQualitative but significant improvement in handling, storage stability, and process compatibility.
ConditionsStandard laboratory and pilot plant material handling conditions.

This compound's form ensures batch-to-batch consistency, is suitable for automated weighing/dispensing, and reduces equipment corrosion, lowering operational risks and costs.

Hygroscopicity
Data to verify
Hygroscopic; inert gas storage
Moisture-sensitive handling required
Sodium salt behavior less specified
Solubility Profile
Context-dependent
Enhanced solubility in polar solvents (qualitative)
May improve reaction homogeneity
Quantitative data unavailable
Antimicrobial Activity
Source review
Reported activity against E. coli and S. aureus
Supports antimicrobial screening context
No comparative data; verify in target assay
Flame Retardant Potential
Class-level inference
Inferred from sodium STB use in PC
Formulation screening may be warranted
No direct UL-94 / LOI data for potassium salt

Selective Electrosynthesis and Catalysis

Where the goal is the selective reductive functionalization of a complex molecule. The compound's tuned electrochemical potential allows for C-Cl bond activation under conditions that preserve other sensitive functional groups, leading to cleaner reactions and higher yields. [1]

Precursor for Advanced Medicinal Chemistry Scaffolds

In the development of novel pharmaceuticals, particularly when targeting scaffolds where the 2,4,5-trichlorophenyl moiety is a key pharmacophoric element. Its use is validated in the synthesis of complex heterocyclic systems with demonstrated biological activity. [2]

High-Throughput Screening and Automated Synthesis

In workflows that rely on automated solid dispensing and consistent reagent solubility. The superior handling properties of the potassium salt—being less prone to caking than sodium analogs—ensure reliable and reproducible reagent delivery in automated process chemistry. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Precision organic synthesis
High-purity sulfonate leaving group
Anhydrous reaction yield & reproducibility
Flame-retardant polymer research
Thermal stability & salt compatibility
PC formulation flammability (UL-94/LOI)
Antimicrobial scaffold screening
Reported activity against model strains
MIC & SAR in target pathogens
Analytical reference standard
Defined purity & melting point
HPLC method calibration consistency

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.850555 g/mol

Monoisotopic Mass

298.850555 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62625-17-6

General Manufacturing Information

Benzenesulfonic acid, 2,4,5-trichloro-, potassium salt (1:1): ACTIVE

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